Dimethyl methylthioarsine
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Overview
Description
Dimethyl methylthioarsine is an organoarsenic compound with the molecular formula C₃H₉AsS and a molecular weight of 152.09 g/mol It is characterized by the presence of arsenic and sulfur atoms within its structure, making it a unique compound in the field of organometallic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl methylthioarsine can be synthesized through several methods. One common synthetic route involves the reaction of dimethylarsinic acid with hydrogen sulfide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined in a controlled environment. The process may include steps such as purification and distillation to obtain the compound in its pure form. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl methylthioarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid and other oxidation products.
Reduction: Reduction reactions may yield simpler arsenic-containing compounds.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce dimethylarsinic acid, while substitution reactions can yield a variety of organoarsenic compounds.
Scientific Research Applications
Dimethyl methylthioarsine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which dimethyl methylthioarsine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to sulfur-containing amino acids, leading to alterations in protein function and cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential biological and therapeutic effects.
Comparison with Similar Compounds
Dimethylarsinic Acid: Similar in structure but lacks the methylthio group.
Trimethylarsine: Contains three methyl groups attached to arsenic.
Dimethylarsinous Acid: Another organoarsenic compound with different functional groups.
Uniqueness: Dimethyl methylthioarsine is unique due to the presence of both methyl and methylthio groups attached to arsenic. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
38859-90-4 |
---|---|
Molecular Formula |
C3H9AsS |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
dimethyl(methylsulfanyl)arsane |
InChI |
InChI=1S/C3H9AsS/c1-4(2)5-3/h1-3H3 |
InChI Key |
UMQWVIXEKXPHAS-UHFFFAOYSA-N |
Canonical SMILES |
CS[As](C)C |
Origin of Product |
United States |
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